
3-Thiophen-3-ylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophen-3-ylpropanenitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophen-3-ylpropanenitrile can be achieved through several methods. One common approach involves the condensation reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired nitrile compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yield and purity. The Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and cyanoacetic esters, is a notable method for synthesizing thiophene derivatives on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-Thiophen-3-ylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene amines.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
3-Thiophen-3-ylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3-Thiophen-3-ylpropanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some thiophene compounds act as inhibitors of specific kinases, thereby affecting cellular signaling pathways .
Comparación Con Compuestos Similares
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxylic acid
- Thiophene-2-acetonitrile
Comparison: 3-Thiophen-3-ylpropanenitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and properties compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .
Propiedades
IUPAC Name |
3-thiophen-3-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXDXJIWDZQYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
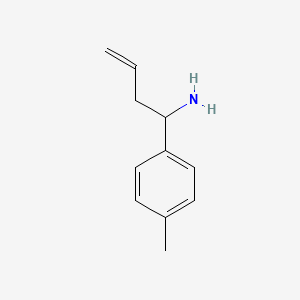
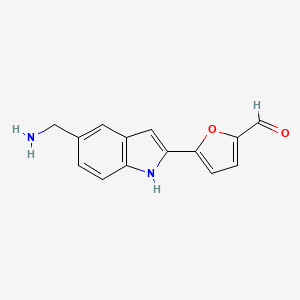
![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
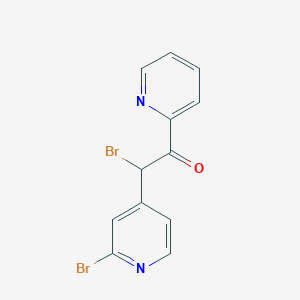
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
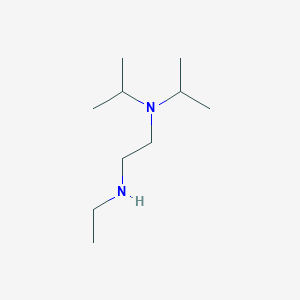
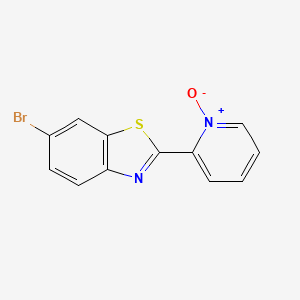
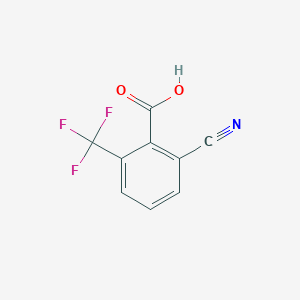
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
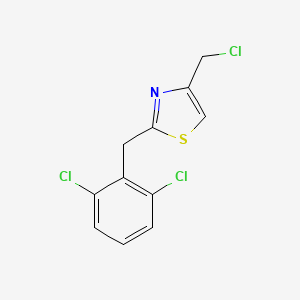
![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)
